molecular formula C14H18N2O B13796867 1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one

1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one

Cat. No.: B13796867
M. Wt: 230.31 g/mol
InChI Key: XAVZWWPCCYQCKM-UHFFFAOYSA-N
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Description

Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure composed of at least one atom other than carbon Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) is notable for its unique structure, which includes a seven-membered ring fused to a pyrrole ring

Preparation Methods

The synthesis of Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the desired heterocyclic structure. . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . The generation of reactive oxygen species and mitochondrial depolarization further contribute to its cytotoxic effects. These pathways highlight the compound’s potential as a therapeutic agent in cancer treatment .

Comparison with Similar Compounds

Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) can be compared to other heterocyclic compounds with similar structures, such as cyclohepta[b]pyrans and cyclohepta[b]indoles. While these compounds share a seven-membered ring fused to a heterocycle, their specific functional groups and substituents confer unique properties and applications. For example, cyclohepta[b]pyrans have been studied for their antimicrobial and antitumor activities, while cyclohepta[b]indoles are known for their use in pharmaceuticals and natural products

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

1-(diethylamino)-3-methylcyclohepta[b]pyrrol-8-one

InChI

InChI=1S/C14H18N2O/c1-4-15(5-2)16-10-11(3)12-8-6-7-9-13(17)14(12)16/h6-10H,4-5H2,1-3H3

InChI Key

XAVZWWPCCYQCKM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)N1C=C(C2=C1C(=O)C=CC=C2)C

Origin of Product

United States

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